molecular formula C8H9BrFNO B12119830 2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL

2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL

Cat. No.: B12119830
M. Wt: 234.07 g/mol
InChI Key: FSZGLIYFOXWILL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL is an organic compound with the molecular formula C8H9BrFNO. It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromo-2-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets:

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

2-amino-1-(5-bromo-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2

InChI Key

FSZGLIYFOXWILL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CN)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.